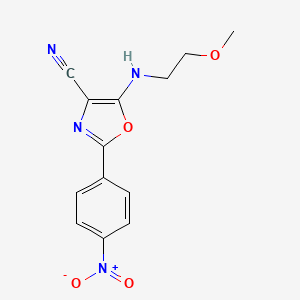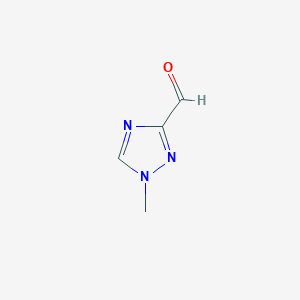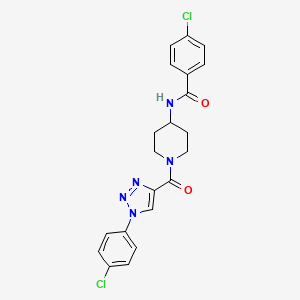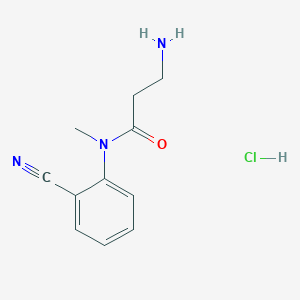
5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a chemical compound that belongs to the oxazole family. It is widely used in scientific research for its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Potential Inhibitors of HIV-1
A study by Larsen et al. (1999) detailed the synthesis of compounds including 5-aminopyrazole-4-carbonitrile derivatives, which showed moderate activity against HIV-1. This indicates the potential application of these compounds in antiviral research (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Synthesis of N-Substituted 2-(Aminomethyl)oxazoles
Ibata and Isogami (1989) conducted a study on the synthesis of 5-aryl-2-chloromethyloxazoles, a class of compounds to which 5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile belongs. Their research focused on the nucleophilic substitution of these compounds with primary, secondary, and tertiary amines (Ibata & Isogami, 1989).
Synthesis and Reactivity with Hydrazine Hydrate
Chumachenko et al. (2014, 2015) synthesized 5-morpholino-1,3-oxazole-4-carbonitriles and studied their interaction with hydrazine hydrate, leading to the formation of various recyclization products. These studies demonstrate the chemical reactivity and potential for creating diverse derivatives of this compound (Chumachenko, Shablykin, & Brovarets, 2014), (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
Corrosion Inhibition Performance
Yadav et al. (2016) explored the use of pyranopyrazole derivatives, closely related to this compound, as inhibitors for mild steel corrosion. This study suggests potential applications in materials science and corrosion prevention (Yadav, Gope, Kumari, & Yadav, 2016).
Synthesis and Anticancer Activity Studies
Holla et al. (2003) synthesized a series of derivatives related to 5-aminopyrazole-4-carbonitrile and evaluated their anticancer activity. This research contributes to understanding the potential therapeutic applications of these compounds in cancer treatment (Holla, Veerendra, Shivananda, & Poojary, 2003).
Fluorescent Properties and Synthetic Techniques
Rangnekar and Rajadhyaksha (1986) studied the synthesis of benzimidazole derivatives from compounds like 5-aminooxazole-4-carbonitrile and evaluated their fluorescent properties. These findings suggest potential applications in fluorescent imaging and molecular tagging (Rangnekar & Rajadhyaksha, 1986).
Propiedades
IUPAC Name |
5-(2-methoxyethylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-20-7-6-15-13-11(8-14)16-12(21-13)9-2-4-10(5-3-9)17(18)19/h2-5,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKVRUZGDBJYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2632729.png)





![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2632739.png)




![N-(4-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2632744.png)

![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2632749.png)